molecular formula C13H20ClNO4 B13747259 2-[2-(2-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride CAS No. 35158-61-3

2-[2-(2-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride

Katalognummer: B13747259
CAS-Nummer: 35158-61-3
Molekulargewicht: 289.75 g/mol
InChI-Schlüssel: DCOBABSZYQMNDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[2-(2-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride is a chemical compound with the molecular formula C13H20ClNO4 and a molecular weight of 289.755 g/mol. This compound is known for its unique structure, which includes a methoxyphenoxy group and a dimethylazanium group, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

The synthesis of 2-[2-(2-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride typically involves the reaction of 2-methoxyphenol with chloroacetyl chloride to form 2-(2-methoxyphenoxy)acetyl chloride. This intermediate is then reacted with 2-dimethylaminoethanol in the presence of a base to yield the final product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Analyse Chemischer Reaktionen

2-[2-(2-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group or the dimethylazanium group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

2-[2-(2-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: This compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is used in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of 2-[2-(2-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride involves its interaction with specific molecular targets and pathways. The compound’s positively charged dimethylazanium group allows it to interact with negatively charged biological membranes, potentially disrupting membrane integrity and function . Additionally, it may inhibit specific enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-[2-(2-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride include:

    2-methoxyphenyl isocyanate: Known for its chemoselective nature and use as a protecting group.

    2-methylphenoxyacetic acid: Used in chemical synthesis and known for its structural similarity.

Compared to these compounds, this compound is unique due to its combination of a methoxyphenoxy group and a dimethylazanium group, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

35158-61-3

Molekularformel

C13H20ClNO4

Molekulargewicht

289.75 g/mol

IUPAC-Name

2-[2-(2-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride

InChI

InChI=1S/C13H19NO4.ClH/c1-14(2)8-9-17-13(15)10-18-12-7-5-4-6-11(12)16-3;/h4-7H,8-10H2,1-3H3;1H

InChI-Schlüssel

DCOBABSZYQMNDO-UHFFFAOYSA-N

Kanonische SMILES

C[NH+](C)CCOC(=O)COC1=CC=CC=C1OC.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.